![molecular formula C9H6N2O2S3 B15345629 5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)- CAS No. 54627-06-4](/img/structure/B15345629.png)
5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)-
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Overview
Description
5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of sulfur and nitrogen atoms within their ring structures, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the heterocyclic ring system through cyclization of appropriate precursors.
Thiazole Formation: Introduction of the thiazole moiety via condensation reactions.
Oxidation and Reduction Steps: Adjusting the oxidation state of sulfur and nitrogen atoms to achieve the desired structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to favor the desired product.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)- can undergo various chemical reactions, including:
Oxidation: Conversion of sulfur atoms to higher oxidation states.
Reduction: Reduction of nitrogen or sulfur atoms to lower oxidation states.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur and nitrogen atoms.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring.
Pyrrole Derivatives: Compounds containing the pyrrole ring.
Dithiino Compounds: Compounds containing the dithiino ring.
Uniqueness
5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)- is unique due to its specific combination of sulfur, nitrogen, and carbon atoms within its ring structure. This unique arrangement can impart distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione, 2,3-dihydro-6-(2-thiazolyl)- is a heterocyclic compound characterized by a dithiino ring fused to a pyrrole moiety. Its unique structure enables diverse biological activities, making it a subject of interest in pharmaceutical and agricultural research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione is C11H8N2O2S2. The presence of nitrogen and sulfur atoms contributes to its reactivity and biological properties. The compound can undergo various chemical reactions essential for synthesizing derivatives that may enhance biological activity.
Antimicrobial Properties
Research indicates that derivatives of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione exhibit significant antimicrobial activity . A study demonstrated that certain derivatives showed effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antifungal agents .
Cytotoxic Effects
In addition to antimicrobial properties, some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. Preliminary findings indicate that these compounds can inhibit the growth of specific cancer cells, suggesting their potential role in oncology .
Understanding the mechanism of action is crucial for assessing the therapeutic potential of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione. Interaction studies suggest that it may target specific enzymes or receptors involved in microbial resistance mechanisms. Further research is necessary to elucidate these interactions at the molecular level .
Synthesis of Derivatives
The synthesis of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione typically involves multi-step organic reactions. Common methods include:
- Condensation reactions : To form the dithiino ring.
- Substitution reactions : To introduce functional groups that enhance biological activity.
These synthetic pathways allow for the creation of various derivatives tailored for specific applications .
Case Study 1: Antimicrobial Activity Assessment
A recent study evaluated several derivatives of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione against resistant strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 10−6M, highlighting their potential as effective antimicrobial agents.
Case Study 2: Cytotoxicity in Cancer Research
Another investigation focused on the cytotoxic effects of a specific derivative on human leukemia cell lines. The derivative showed a significant reduction in cell viability at concentrations around 10−7M, indicating its potential for further development as an anticancer agent.
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione along with their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,3-Dihydro-6-methyl-5H-1,4-dithiino[2,3-c]pyrrole-5,7(6H)-dione | Methyl substitution at position 6 | Enhanced solubility and altered biological activity |
1,4-Dithiine | Simplified dithiine structure | Primarily studied for its antimicrobial properties |
Thiadiazoles | Contains nitrogen and sulfur | Known for their fungicidal activity; structurally distinct but functionally similar |
These compounds illustrate the uniqueness of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione regarding its complex structure and diverse biological activities .
Properties
CAS No. |
54627-06-4 |
---|---|
Molecular Formula |
C9H6N2O2S3 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
6-(1,3-thiazol-2-yl)-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C9H6N2O2S3/c12-7-5-6(15-4-3-14-5)8(13)11(7)9-10-1-2-16-9/h1-2H,3-4H2 |
InChI Key |
QWLIYNKDFYYMFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(S1)C(=O)N(C2=O)C3=NC=CS3 |
Origin of Product |
United States |
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